4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .
Preparation Methods
The synthesis of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:
Chemical Reactions Analysis
4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the tetrazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Scientific Research Applications
4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a bioisostere for carboxylic acids in drug design, enhancing the pharmacokinetic properties of drugs.
Biological Studies: The compound is studied for its potential antibacterial, antifungal, and anti-inflammatory activities.
Material Science: Tetrazole derivatives are used in the development of energetic materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring mimics the carboxylate group, allowing it to bind to enzymes and receptors that typically interact with carboxylic acids . This interaction can inhibit or activate specific biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can be compared to other tetrazole-containing compounds such as:
Olmesartan Medoxomil: Both compounds contain a 1-phenyl-1H-tetrazol-5-yl moiety, which is crucial for their biological activity.
Losartan: Another tetrazole-containing drug used as an angiotensin II receptor antagonist.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards different biological targets.
Properties
IUPAC Name |
4-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVIQIGRONIVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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